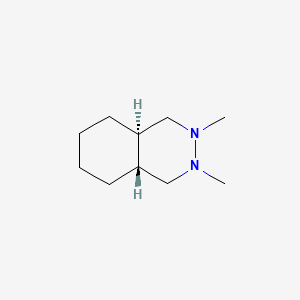
(4aR,8aR)-2,3-Dimethyldecahydrophthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aR)-2,3-Dimethyldecahydrophthalazine is a chiral compound with a unique structure that includes two methyl groups and a decahydrophthalazine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8aR)-2,3-Dimethyldecahydrophthalazine typically involves the hydrogenation of phthalazine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2,3-dimethylphthalazine using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl groups or the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: More saturated derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(4aR,8aR)-2,3-Dimethyldecahydrophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4aR,8aR)-2,3-Dimethyldecahydrophthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
(4aR,8aR)-2-Methyldecahydroisoquinoline: Shares a similar decahydro structure but with different substituents.
(4aR,8aR)-2,3-Dimethyldecahydroisoquinoline: Similar structure with slight variations in the ring system.
Uniqueness: (4aR,8aR)-2,3-Dimethyldecahydrophthalazine is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
60387-16-8 |
|---|---|
分子式 |
C10H20N2 |
分子量 |
168.28 g/mol |
IUPAC名 |
(4aR,8aR)-2,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydrophthalazine |
InChI |
InChI=1S/C10H20N2/c1-11-7-9-5-3-4-6-10(9)8-12(11)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChIキー |
OWKIFNQHMYDNTN-UWVGGRQHSA-N |
異性体SMILES |
CN1C[C@@H]2CCCC[C@H]2CN1C |
正規SMILES |
CN1CC2CCCCC2CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


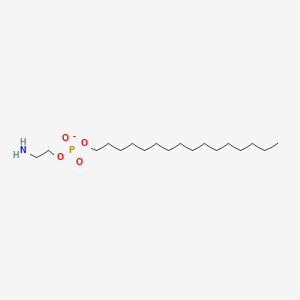
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
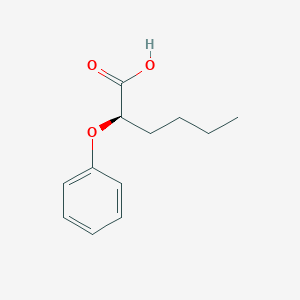

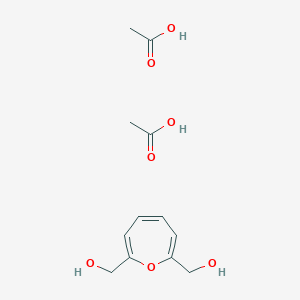
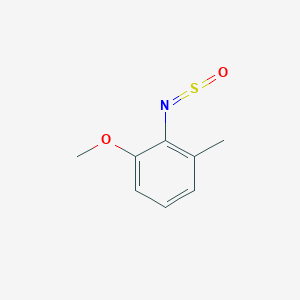
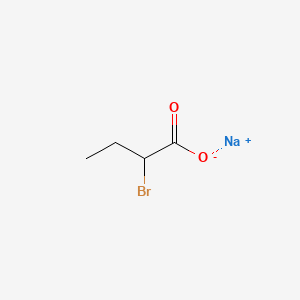
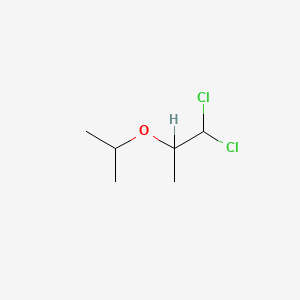
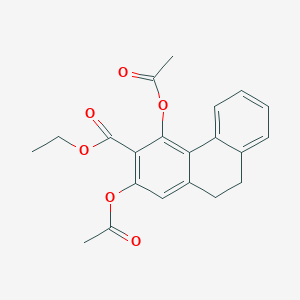
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
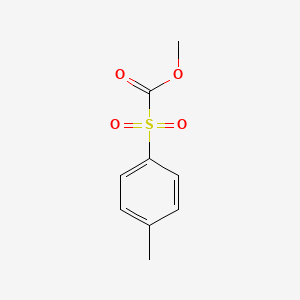
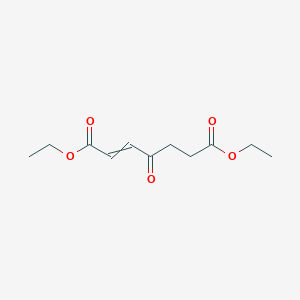
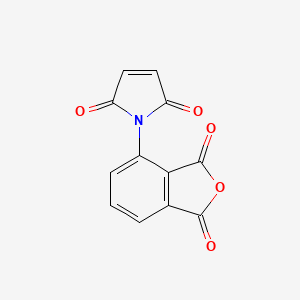
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
